molecular formula C9H9ClO3S B2544002 (4-Methylsulfonylphenyl)acetyl chloride CAS No. 74426-50-9

(4-Methylsulfonylphenyl)acetyl chloride

Cat. No.: B2544002
CAS No.: 74426-50-9
M. Wt: 232.68
InChI Key: BZHCNJVEEDSUAH-UHFFFAOYSA-N
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Description

(4-Methylsulfonylphenyl)acetyl chloride is a chemical compound with the molecular formula C9H9ClO3S. It is known for its applications in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylsulfonylphenyl)acetyl chloride typically involves the chlorination of (4-Methylsulfonylphenyl)acetic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

(4-Methylsulfonylphenyl)acetic acid+SOCl2(4-Methylsulfonylphenyl)acetyl chloride+SO2+HCl\text{(4-Methylsulfonylphenyl)acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (4-Methylsulfonylphenyl)acetic acid+SOCl2​→(4-Methylsulfonylphenyl)acetyl chloride+SO2​+HCl

This method is widely used due to its efficiency and high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Methylsulfonylphenyl)acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form (4-Methylsulfonylphenyl)acetic acid and hydrochloric acid.

    Reduction: It can be reduced to (4-Methylsulfonylphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous medium

Major Products Formed

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    (4-Methylsulfonylphenyl)acetic acid: Formed from hydrolysis.

Scientific Research Applications

(4-Methylsulfonylphenyl)acetyl chloride is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the preparation of biologically active compounds, such as antimicrobial and anti-inflammatory agents.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates, particularly those targeting COX-2 inhibition.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methylsulfonylphenyl)acetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. In biological systems, its derivatives, such as COX-2 inhibitors, exert their effects by selectively inhibiting the cyclooxygenase-2 enzyme, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylsulfonylphenyl)acetic acid
  • (4-Methylsulfonylphenyl)ethanol
  • (4-Methylsulfonylphenyl)amine

Uniqueness

(4-Methylsulfonylphenyl)acetyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its derivatives have shown significant biological activities, particularly as COX-2 inhibitors, which are used in the treatment of inflammation and pain .

Biological Activity

(4-Methylsulfonylphenyl)acetyl chloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as an antimicrobial and anti-inflammatory agent. This article explores its synthesis, mechanisms of action, and biological applications, supported by research findings and data tables.

The synthesis of this compound typically involves the chlorination of (4-Methylsulfonylphenyl)acetic acid using thionyl chloride (SOCl2). The reaction can be summarized as follows:

 4 Methylsulfonylphenyl acetic acid+SOCl2 4 Methylsulfonylphenyl acetyl chloride+SO2+HCl\text{ 4 Methylsulfonylphenyl acetic acid}+\text{SOCl}_2\rightarrow \text{ 4 Methylsulfonylphenyl acetyl chloride}+\text{SO}_2+\text{HCl}

This method is preferred due to its efficiency and high yield. In industrial settings, similar synthetic routes are employed on a larger scale to ensure consistent product quality.

As an acyl chloride, this compound exhibits high reactivity, particularly with nucleophiles such as amines and alcohols. This reactivity allows it to form various derivatives that possess biological activity. Notably, its derivatives have been identified as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation and pain pathways .

3.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria. A study synthesized compounds that combine thiazole and sulfonamide groups, demonstrating potent antibacterial activity when used alone or in conjunction with cell-penetrating peptides .

CompoundAntibacterial Activity
Thiazole-sulfonamide derivativePotent against multiple bacterial strains

3.2 Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects through its action as a COX-2 inhibitor. In vivo studies utilizing lipopolysaccharide (LPS)-induced models demonstrated that compounds derived from this compound significantly reduced myeloperoxidase (MPO) activity, indicating decreased inflammation compared to control groups .

Treatment GroupMPO Activity (U/L)
Control1.03 ± 0.51
LPS1.79 ± 0.27
LPS + Compound0.84 ± 0.26*
Indomethacin1.06 ± 0.73

*Significantly different from LPS group (p < 0.05).

4. Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound derivatives:

  • Case Study on COX-2 Inhibition : A series of experiments demonstrated that specific derivatives could effectively inhibit COX-2 activity in vitro, leading to reduced inflammatory markers in treated cells compared to untreated controls .
  • In Vivo Efficacy : In animal models, compounds derived from this acyl chloride showed a marked reduction in inflammatory responses when administered prior to inflammatory stimuli, suggesting potential for treating conditions like arthritis or other inflammatory disorders .

5. Conclusion

This compound represents a valuable compound in medicinal chemistry due to its reactivity and the biological activity of its derivatives. Its applications in antimicrobial and anti-inflammatory therapies are supported by robust research findings, indicating significant potential for further development into therapeutic agents.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHCNJVEEDSUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

First, a mixture of 110 g (0.51 mole) of 4-methylsulfonylphenylacetic acid and 110 ml (1.51 moles) of thionyl chloride was heated at 90° C. for 2 hours. After completion of the reaction, an excess of thionyl chloride was distilled off under reduced pressure, giving about 120 g of 4-methylsulfonylphenylacetyl chloride as a light brown solid. The solid thus obtained was subjected to the subsequent reaction without isolation and purification.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One

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